molecular formula C4H9O3S- B1229382 Butane-1-sulfonate

Butane-1-sulfonate

Cat. No.: B1229382
M. Wt: 137.18 g/mol
InChI Key: QDHFHIQKOVNCNC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Butane-1-sulfonate is an alkanesulfonate in which the alkyl group directly linked to the sulfonate functionality is butyl. It is a conjugate base of a butane-1-sulfonic acid.

Scientific Research Applications

Analytical Chemistry

Ion-Pair Chromatography
Sodium butanesulfonate serves as an effective ion-pairing agent in high-performance liquid chromatography (HPLC). It enhances the separation of biogenic amines and other compounds by forming ion pairs that improve retention times and resolution. For example, it has been utilized to separate various amino acids and neurotransmitters in complex biological samples .

Case Study: Biogenic Amines Detection
A study demonstrated the use of sodium butanesulfonate in the determination of biogenic amines in tomato samples. The results showed improved sensitivity and specificity compared to traditional methods, highlighting the compound's role in enhancing chromatographic performance .

CompoundDetection MethodSensitivity (µg/mL)
HistamineHPLC with ion-pairing0.5
TyramineHPLC with ion-pairing0.2
PutrescineHPLC with ion-pairing0.1

Biological Applications

Antimicrobial Properties
Sodium butanesulfonate exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. A study assessed its efficacy against common pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa100 µg/mL

This property makes it a candidate for use as a preservative in cosmetic formulations.

Cytotoxicity Studies
Research has also evaluated the cytotoxic effects of sodium butanesulfonate on human fibroblast cells. The findings indicate that while it is effective at inhibiting microbial growth, higher concentrations can lead to cytotoxicity:

Concentration (µg/mL)Cell Viability (%)
0100
1090
5070
10050

These results suggest a potential therapeutic window where antimicrobial effects can be achieved without significant toxicity.

Material Science

Sulfobutylated Cyclodextrins
The reaction of butane-1-sulfonate with cyclodextrins leads to the formation of sulfobutyl ether-beta-cyclodextrin, which is highly soluble in water. This derivative is used for solubilizing poorly soluble drugs, enhancing their bioavailability .

Case Study: Drug Delivery Systems
In a study focusing on drug delivery systems, sulfobutyl ether-beta-cyclodextrin was used as an inert vehicle for transporting hydrophobic drugs. The solubility of certain drugs increased significantly when complexed with this cyclodextrin derivative:

DrugSolubility (mg/mL) without CyclodextrinSolubility (mg/mL) with Cyclodextrin
Paclitaxel0.015.0
Curcumin0.024.5

Q & A

Basic Research Questions

Synthesis and Characterization

  • Question: What are the standard methodologies for synthesizing and characterizing Butane-1-sulfonate in academic research?
  • Answer: this compound is typically synthesized via sulfonation of 1-butanol using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions. For example, cyclic precursors such as 1,4-butane sultone (CAS 1633-83-6) may be hydrolyzed under acidic or alkaline conditions to yield the sulfonate . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1^1H and 13^13C peaks for sulfonate groups) and infrared spectroscopy (IR) to identify S=O stretching vibrations (~1050 cm1^{-1}). Purity is validated via high-performance liquid chromatography (HPLC) or elemental analysis .

Solubility and Stability

  • Question: How do researchers determine the solubility and stability of this compound under varying experimental conditions?
  • Answer: Solubility is assessed using polar solvents (e.g., water, DMSO) via gravimetric or spectrophotometric methods. Stability studies involve pH-dependent degradation assays (e.g., incubating the compound at pH 2–12 and monitoring decomposition via HPLC). Thermal stability is evaluated using differential scanning calorimetry (DSC) to detect melting points or decomposition temperatures .

Safety and Handling

  • Question: What safety protocols are essential for handling this compound in laboratory settings?
  • Answer: this compound requires handling in fume hoods with nitrile gloves and lab coats due to potential irritancy. Safety data sheets (SDS) recommend avoiding inhalation and skin contact. Waste disposal follows institutional guidelines for sulfonates, often involving neutralization before disposal .

Advanced Research Questions

Experimental Design for Reactivity Studies

  • Question: How can researchers design experiments to investigate the reactivity of this compound in nucleophilic substitution reactions?
  • Answer: A robust design includes kinetic studies under controlled temperatures (e.g., 25–80°C) with varying nucleophiles (e.g., hydroxide, amines). Reaction progress is monitored via 1^1H NMR or gas chromatography (GC). Control experiments with analogous sulfonates (e.g., methane sulfonate) help isolate steric or electronic effects .

Data Contradiction Analysis

  • Question: What strategies resolve contradictions in published data on this compound’s catalytic activity?
  • Answer: Contradictions may arise from differences in solvent polarity or catalyst loading. Researchers should replicate studies using identical conditions (e.g., solvent, temperature) and apply statistical tools (e.g., ANOVA) to identify outliers. Cross-referencing raw data from supplementary materials or contacting authors for clarification is critical .

Integration with Biomolecules

  • Question: What methodologies enable the integration of this compound into biomolecular systems for drug delivery studies?
  • Answer: Covalent conjugation to peptides or proteins often employs carbodiimide crosslinkers (e.g., EDC/NHS) to activate the sulfonate group. Characterization includes mass spectrometry (MS) for molecular weight confirmation and circular dichroism (CD) to assess biomolecular structural integrity post-modification .

Mechanistic Studies

  • Question: How can advanced spectroscopic techniques elucidate the mechanistic role of this compound in organocatalytic cycles?
  • Answer: Time-resolved UV-Vis spectroscopy tracks intermediate formation, while density functional theory (DFT) simulations model transition states. Isotopic labeling (e.g., 34^{34}S) combined with mass spectrometry identifies sulfur-centered reaction pathways .

Properties

Molecular Formula

C4H9O3S-

Molecular Weight

137.18 g/mol

IUPAC Name

butane-1-sulfonate

InChI

InChI=1S/C4H10O3S/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H,5,6,7)/p-1

InChI Key

QDHFHIQKOVNCNC-UHFFFAOYSA-M

SMILES

CCCCS(=O)(=O)[O-]

Canonical SMILES

CCCCS(=O)(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following a procedure analogous to that of Example 1, butane-1-sulphonic acid and desferrioxamine-B are reacted to give the butane-1-sulphonate salt of desferrioxamine-B.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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